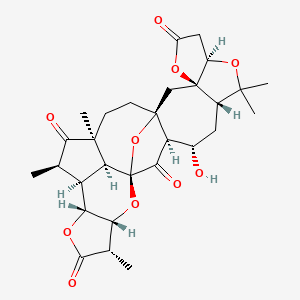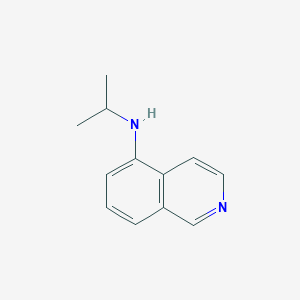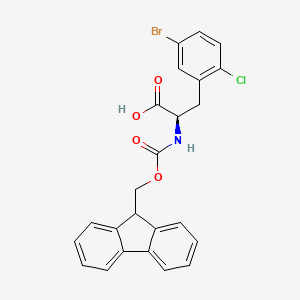
N-Fmoc-5-bromo-2-chloro-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-5-bromo-2-chloro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom at the 5-position, and a chlorine atom at the 2-position on the phenyl ring. This compound is primarily used in peptide synthesis and has significant applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-5-bromo-2-chloro-D-phenylalanine typically involves the protection of the amino group of 5-bromo-2-chloro-D-phenylalanine with the Fmoc group. The reaction is carried out under basic conditions using reagents such as Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) and a base like sodium carbonate or triethylamine. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Fmoc-5-bromo-2-chloro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Deprotection Reactions: Piperidine in dimethylformamide is commonly used for Fmoc deprotection.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.
Deprotection Reactions: The free amino acid, 5-bromo-2-chloro-D-phenylalanine.
Aplicaciones Científicas De Investigación
N-Fmoc-5-bromo-2-chloro-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Fmoc-5-bromo-2-chloro-D-phenylalanine is primarily related to its role in peptide synthesis The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions
Comparación Con Compuestos Similares
Similar Compounds
- N-Fmoc-5-bromo-2-chloro-L-phenylalanine
- N-Fmoc-2-bromo-5-chloro-D-phenylalanine
- N-Fmoc-2-chloro-5-methoxy-DL-phenylalanine
Uniqueness
N-Fmoc-5-bromo-2-chloro-D-phenylalanine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex peptides and other bioactive molecules.
Propiedades
Fórmula molecular |
C24H19BrClNO4 |
|---|---|
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
(2R)-3-(5-bromo-2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19BrClNO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
Clave InChI |
JNZSAOKGJDDKRX-JOCHJYFZSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=CC(=C4)Br)Cl)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Br)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


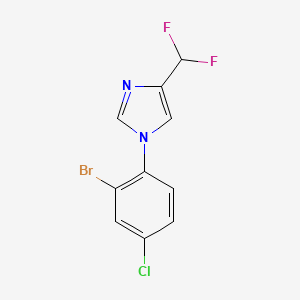
![3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13033120.png)
![1H-pyrazolo[4,3-b]pyridine-3,6-diamine](/img/structure/B13033126.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine](/img/structure/B13033133.png)
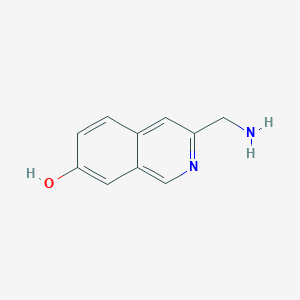
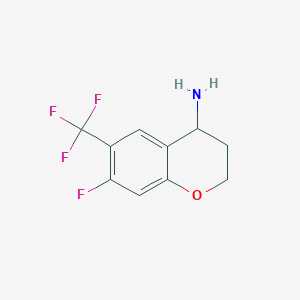
![trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13033149.png)
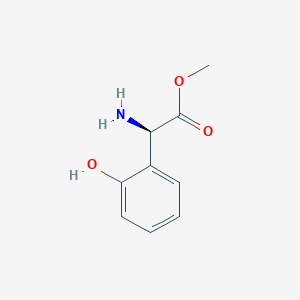
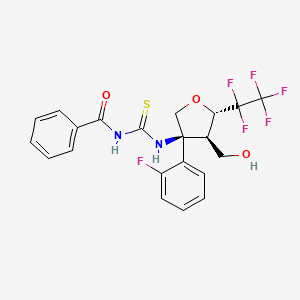
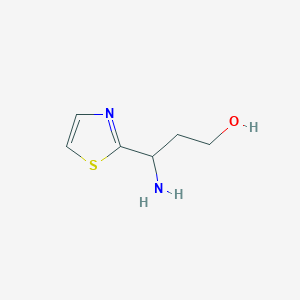
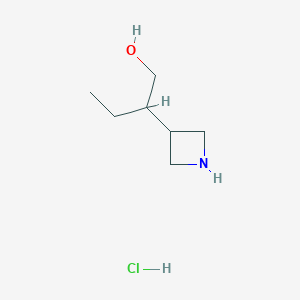
![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13033160.png)
